molecular formula C23H26N4O B2385254 (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1105215-49-3

(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2385254
CAS No.: 1105215-49-3
M. Wt: 374.488
InChI Key: OLYLYYUIRHRXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, a dimethylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions (often referred to as “click chemistry”).

    Coupling Reactions: The final step involves coupling the piperidine derivative with the triazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperidine ring.

    Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone would depend on its specific biological target. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Interaction with DNA/RNA: The compound could interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzylpiperidin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
  • (4-benzylpiperidin-1-yl)(1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
  • (4-benzylpiperidin-1-yl)(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The uniqueness of (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-17-8-9-21(14-18(17)2)27-16-22(24-25-27)23(28)26-12-10-20(11-13-26)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLYYUIRHRXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.